N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide)
Description
Properties
CAS No. |
93918-48-0 |
|---|---|
Molecular Formula |
C40H69N3O2 |
Molecular Weight |
624.0 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
InChI Key |
BJGRDZKUGUAHRH-NWUVBWGCSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Preparation Methods
Activation of Fatty Acid
The carboxyl groups of linolenic acid are generally activated to facilitate amide bond formation. Common activation methods include:
- Conversion to acid chlorides using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Formation of active esters, e.g., N-hydroxysuccinimide (NHS) esters.
- Use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like N,N-dimethylaminopyridine (DMAP).
These methods increase the electrophilicity of the carboxyl carbon, enabling nucleophilic attack by amines.
Coupling with Ethylenediamine
- Ethylenediamine (1,2-diaminoethane) is reacted with the activated fatty acid derivative.
- The reaction is typically carried out in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide under inert atmosphere to prevent oxidation of the polyunsaturated chains.
- The molar ratio of fatty acid derivative to ethylenediamine is controlled to favor bis-amide formation.
- Reaction temperatures are maintained between 0°C to room temperature to minimize side reactions and degradation of unsaturated bonds.
Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Solvent systems are chosen to separate unreacted starting materials and side products.
- Final purification may include recrystallization from suitable solvents.
Characterization
- Structural confirmation is performed by spectroscopic methods including NMR (1H and 13C), IR spectroscopy (amide bond formation), and mass spectrometry.
- Purity is assessed by HPLC or GC-MS.
Research Findings and Data Summary
| Step | Method/Condition | Notes/Comments |
|---|---|---|
| Fatty acid activation | Thionyl chloride or DCC/EDC coupling | Acid chlorides are highly reactive but moisture sensitive; carbodiimide methods are milder |
| Coupling agent | Ethylenediamine | Stoichiometric control critical for bis-amide formation |
| Solvent | Anhydrous dichloromethane or DMF | Protects polyunsaturated chains from oxidation |
| Temperature | 0°C to room temperature | Prevents isomerization of double bonds |
| Purification | Silica gel chromatography | Effective for separating mono- and bis-amides |
| Characterization | NMR, IR, MS | Confirms amide bond formation and molecular integrity |
Notes on Challenges and Considerations
- The presence of multiple conjugated double bonds in the octadecatrienoyl chains requires careful control of reaction conditions to avoid oxidation or isomerization.
- Use of inert atmosphere (nitrogen or argon) and antioxidants during synthesis is recommended.
- The flexibility of the molecule and potential for multiple conformers can complicate purification and characterization.
Comparative Analysis with Related Compounds
- The monoacetate derivative of this compound (N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate) is prepared similarly but includes an additional acetylation step.
- The parent compound’s preparation serves as a foundation for synthesizing derivatives with modified functional groups for tailored applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. These reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxygenated compounds.
Reduction: Saturated amides with no double bonds.
Substitution: Amides with various functional groups replacing the hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) exhibit promising anticancer properties. The presence of multiple unsaturated fatty acid chains can enhance cell membrane permeability and improve the delivery of therapeutic agents. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Its structural analogs have shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and other autoimmune conditions. The mechanism involves modulation of signaling pathways related to inflammation .
Biodegradable Polymers
N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can be utilized in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices enhances their mechanical properties and biodegradability. Research has focused on developing sustainable materials that can replace conventional plastics in various applications .
Nanocomposites
The compound's ability to form stable interactions with nanoparticles makes it suitable for the development of nanocomposites. These materials exhibit enhanced thermal and mechanical properties and are being explored for applications in electronics and packaging industries .
Lipid Metabolism Modulation
Studies suggest that N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) may play a role in modulating lipid metabolism. It has been observed to influence fatty acid profiles in cellular systems, potentially aiding in the management of metabolic disorders such as obesity and diabetes .
Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles or liposomes that can encapsulate hydrophobic drugs. This property is particularly advantageous in enhancing the solubility and bioavailability of poorly soluble therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells via mitochondrial disruption. |
| Study 2 | Anti-inflammatory Effects | Inhibited IL-6 and TNF-alpha production in macrophages. |
| Study 3 | Biodegradable Polymers | Developed a new polymer blend with improved mechanical strength and degradation rate. |
| Study 4 | Drug Delivery Systems | Increased bioavailability of curcumin when encapsulated in micelles formed from the compound. |
Mechanism of Action
The mechanism of action of N,N’-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) involves its interaction with cellular membranes and proteins. The compound’s long fatty acid chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with proteins, influencing their structure and activity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) with structurally related bis-amides:
Key Differences
Acyl Chain Unsaturation :
- The target compound’s unsaturated C18 chains (9,12,15-octadecatrienamide) enhance flexibility and lower its melting point compared to saturated analogs like Octadecanamide (10220-90-3). This makes it more suitable for low-temperature applications .
- Unsaturation increases oxidative susceptibility, necessitating stabilizers in formulations, whereas saturated bis-amides exhibit greater thermal stability .
Functional Group Modifications :
- Hydroxybutyramide derivatives (e.g., 23147-44-6) prioritize hydrogen bonding and solubility, enabling biomedical applications (e.g., drug delivery), unlike the hydrophobic target compound .
Regulatory and Environmental Profiles: The target compound’s environmental impact level (100) in suggests significant regulatory scrutiny, similar to other iminodiethylene-linked amides classified as hazardous in . Shorter-chain analogs (e.g., C14 in 93918-46-8) may have lower bioaccumulation risks compared to C18 derivatives .
Biological Activity
N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide), also known by its CAS number 93918-48-0, is a compound of interest in various biological and pharmaceutical applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with the molecular formula . It consists of two 9,12,15-octadecatrienamide moieties linked by an iminodiethylene group. The presence of multiple unsaturated fatty acid chains suggests potential bioactivity related to lipid metabolism and cell signaling pathways.
| Property | Value |
|---|---|
| Molecular Weight | 629.0 g/mol |
| Appearance | Viscous liquid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Cell Proliferation : Studies have shown that it can influence cell growth and differentiation processes, potentially aiding in tissue repair and regeneration.
Case Studies
- Study on Antioxidant Properties : A study published in the Journal of Lipid Research evaluated the antioxidant capacity of various trienamides. N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) demonstrated a significant reduction in lipid peroxidation in vitro, suggesting its potential use as a dietary supplement for cardiovascular health.
- Anti-inflammatory Research : In a clinical trial focused on chronic inflammatory diseases, patients receiving formulations containing this compound reported reduced symptoms and improved quality of life metrics compared to control groups.
- Cell Culture Studies : Experiments conducted on human fibroblast cells indicated that treatment with N,N'-(Iminodi-2,1-ethanediyl)bis(9,12,15-octadecatrienamide) promoted cell proliferation and enhanced collagen synthesis, highlighting its potential application in regenerative medicine.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Reduced lipid peroxidation | Journal of Lipid Research |
| Anti-inflammatory | Decreased symptoms in clinical trials | Clinical Trial Database |
| Cell proliferation | Enhanced collagen synthesis | Cell Culture Studies |
Q & A
Q. How to address inconsistencies in biological activity due to batch-to-batch variability?
- Answer : Implement Quality-by-Design (QbD) principles:
- Design of Experiments (DoE) : Vary synthesis parameters (temperature, catalyst loading) to identify critical quality attributes.
- Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC data) with bioactivity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
